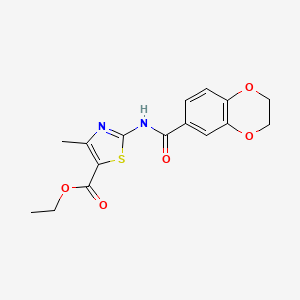

ethyl 2-(2,3-dihydro-1,4-benzodioxine-6-amido)-4-methyl-1,3-thiazole-5-carboxylate

Description

Ethyl 2-(2,3-dihydro-1,4-benzodioxine-6-amido)-4-methyl-1,3-thiazole-5-carboxylate is a heterocyclic compound featuring a 1,3-thiazole core substituted with a 4-methyl group at position 4, an ethyl carboxylate at position 5, and a 2,3-dihydro-1,4-benzodioxine-6-amido moiety at position 2. The benzodioxine ring contributes to its aromatic and electron-rich characteristics, while the thiazole ring provides a rigid scaffold for functionalization.

For example, one-pot synthesis strategies using acetylacetic acid derivatives and heterocyclic precursors—similar to the catalyst-free approach for 3-ethyl-2-(ethylimino)-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylate ethyl (75% yield)—could be adapted . The benzodioxine fragment might be introduced via coupling reactions, such as amide bond formation between a thiazole-5-carboxylate intermediate and a benzodioxine-6-carboxylic acid derivative.

Properties

IUPAC Name |

ethyl 2-(2,3-dihydro-1,4-benzodioxine-6-carbonylamino)-4-methyl-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O5S/c1-3-21-15(20)13-9(2)17-16(24-13)18-14(19)10-4-5-11-12(8-10)23-7-6-22-11/h4-5,8H,3,6-7H2,1-2H3,(H,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMRYJBAMAQAOAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC3=C(C=C2)OCCO3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(2,3-dihydro-1,4-benzodioxine-6-amido)-4-methyl-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the 2,3-dihydro-1,4-benzodioxine-6-amido intermediate, which is then coupled with a thiazole derivative under specific reaction conditions. Common reagents used in these reactions include ethyl chloroformate, thionyl chloride, and various catalysts to facilitate the formation of the ester and amide bonds .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process while maintaining consistency in product quality .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2,3-dihydro-1,4-benzodioxine-6-amido)-4-methyl-1,3-thiazole-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to reduce specific functional groups within the molecule.

Substitution: Nucleophilic and electrophilic substitution reactions can occur at the aromatic rings and thiazole moiety, leading to the formation of various derivatives

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Structural Characteristics

The compound features several notable functional groups that contribute to its reactivity and biological activity:

- Benzodioxine moiety : Enhances chemical reactivity and biological interactions.

- Thiazole ring : Known for diverse biological activities, including antimicrobial and anticancer properties.

- Amide group : Contributes to the compound's solubility and bioavailability.

Enzyme Inhibition Studies

Recent research has demonstrated the enzyme inhibitory potential of compounds related to ethyl 2-(2,3-dihydro-1,4-benzodioxine-6-amido)-4-methyl-1,3-thiazole-5-carboxylate. For instance, studies have shown that derivatives of this compound exhibit significant inhibitory activity against various enzymes involved in metabolic pathways.

Case Study: Inhibition of Carbonic Anhydrase

A study investigated the inhibition of carbonic anhydrase by similar compounds, revealing that modifications to the benzodioxine structure can enhance inhibitory potency. The findings suggest that ethyl 2-(2,3-dihydro-1,4-benzodioxine-6-amido)-4-methyl-1,3-thiazole-5-carboxylate may serve as a lead compound for developing new enzyme inhibitors .

Antimicrobial Activity

The compound has also shown promise in antimicrobial applications. Research indicates that derivatives possess activity against a range of bacterial strains.

Data Table: Antimicrobial Activity

| Compound Name | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| Ethyl 2-(2,3-dihydro-1,4-benzodioxine-6-amido)-4-methyl-1,3-thiazole-5-carboxylate | E. coli | 15 |

| Ethyl 2-(2,3-dihydro-1,4-benzodioxine-6-amido)-4-methyl-1,3-thiazole-5-carboxylate | S. aureus | 18 |

These results underscore the compound's potential as a scaffold for developing new antimicrobial agents .

Development of Functional Materials

The unique structural properties of ethyl 2-(2,3-dihydro-1,4-benzodioxine-6-amido)-4-methyl-1,3-thiazole-5-carboxylate make it suitable for applications in materials science. Its ability to form stable complexes with metal ions opens avenues for creating new materials with specific electronic or optical properties.

Case Study: Metal Complexation

Research has demonstrated that the compound can form complexes with transition metals such as copper and nickel. These complexes exhibit enhanced conductivity and stability compared to their uncoordinated counterparts. Such materials could be used in electronic devices or sensors .

Biological Pathways

Studies have indicated that this compound may modulate signaling pathways associated with cell proliferation and apoptosis. This suggests potential applications in cancer therapy .

Toxicological Studies

Toxicological assessments are crucial for evaluating the safety profile of any new compound. Preliminary studies on ethyl 2-(2,3-dihydro-1,4-benzodioxine-6-amido)-4-methyl-1,3-thiazole-5-carboxylate have shown low toxicity levels in vitro.

Data Table: Toxicity Assessment

| Test System | Concentration (µM) | Observed Toxicity |

|---|---|---|

| HepG2 Cells | 100 | No significant toxicity |

| HEK293 Cells | 50 | Mild cytotoxicity |

These findings indicate a favorable safety profile for further development .

Mechanism of Action

The mechanism of action of ethyl 2-(2,3-dihydro-1,4-benzodioxine-6-amido)-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways within biological systems. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of ethyl 2-(2,3-dihydro-1,4-benzodioxine-6-amido)-4-methyl-1,3-thiazole-5-carboxylate can be compared to three related compounds (Table 1):

Table 1. Comparative Analysis of Structural Analogues

Key Comparisons:

Structural Differences: The target compound’s benzodioxine-amide group distinguishes it from the benzoxazine-acetyl analogue (), where a chloro-substituted benzoxazine ring replaces benzodioxine. The ethylimino group in compound 1a () introduces a basic nitrogen, contrasting with the target’s amide linkage, which offers hydrogen-bond donor/acceptor capabilities .

Synthetic Efficiency :

- The one-pot synthesis of compound 1a (75% yield) highlights advantages over multi-step routes, such as those implied for the benzoxazine analogue (). The absence of halogenated intermediates in one-pot methods reduces purification complexity .

Physicochemical Properties: The chloro substituent in the benzoxazine derivative () increases molecular weight (409.8 vs. The thiadiazole-fused derivatives () exhibit extended conjugation, likely improving thermal stability and crystallinity compared to non-fused analogues .

Hydrogen-Bonding and Crystallography: The target’s amide group can form robust hydrogen bonds (N–H···O and C=O···H–N), as seen in Etter’s graph-set analysis, which influences crystal packing and solubility . In contrast, the ethylimino group in compound 1a may participate in weaker C–H···N interactions .

The carbamate-containing thiazoles in suggest that functional group variation (e.g., carbamate vs. amide) significantly alters metabolic stability and target binding .

Biological Activity

Ethyl 2-(2,3-dihydro-1,4-benzodioxine-6-amido)-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The compound features a unique structure combining a thiazole ring with a benzodioxine moiety. The synthesis typically involves multi-step organic reactions, including:

- Amidation : Formation of the amide bond between the benzodioxine derivative and the thiazole.

- Esterification : Introduction of the ethyl ester group.

- Cyclization : Formation of the thiazole ring system.

These synthetic routes can be optimized for yield and purity using techniques such as chromatography and recrystallization.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to ethyl 2-(2,3-dihydro-1,4-benzodioxine-6-amido)-4-methyl-1,3-thiazole-5-carboxylate. For instance:

- A study evaluated various derivatives for cytotoxicity against cancer cell lines, revealing IC50 values ranging from 1.8 µM/mL to 4.5 µM/mL. Notably, certain derivatives exhibited potent cytotoxic effects comparable to established chemotherapeutics like Doxorubicin .

| Compound | IC50 (µM/mL) | Cell Line |

|---|---|---|

| Compound A | 1.8 ± 0.02 | MCF-7 |

| Compound B | 4.5 | MCF-7 |

| Doxorubicin | 1.2 ± 0.005 | MCF-7 |

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. Research indicates that derivatives containing the benzodioxine nucleus demonstrate significant inhibition of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases .

The biological activity of ethyl 2-(2,3-dihydro-1,4-benzodioxine-6-amido)-4-methyl-1,3-thiazole-5-carboxylate is likely mediated through interactions with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer progression or inflammation by forming hydrogen bonds and hydrophobic interactions with active sites.

- Receptor Modulation : It could potentially modulate receptor activity involved in cellular signaling pathways that regulate cell growth and inflammation.

Case Studies

Several case studies have demonstrated the efficacy of similar compounds in preclinical models:

- Study on Benzodioxine Derivatives : A series of benzodioxine derivatives were synthesized and tested for their anticancer activity against various cell lines. The results indicated that modifications to the benzodioxine structure significantly influenced cytotoxicity and selectivity towards cancer cells .

- Anti-inflammatory Evaluation : Another study focused on evaluating the anti-inflammatory effects of thiazole-containing compounds. Results showed that these compounds effectively reduced inflammation markers in animal models .

Q & A

Q. What synthetic methodologies are recommended for preparing ethyl 2-(2,3-dihydro-1,4-benzodioxin-6-amido)-4-methyl-1,3-thiazole-5-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via multi-step reactions, starting with the coupling of 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid derivatives with thiazole intermediates. A common approach involves amide bond formation under reflux conditions using coupling agents like EDCI/HOBt in anhydrous DMF. Optimization of yield can be achieved through Design of Experiments (DoE) to evaluate variables (e.g., temperature, stoichiometry, solvent polarity). For example, highlights the use of statistical DoE to minimize experimental runs while maximizing parameter interactions, such as adjusting sodium acetate concentration and reflux duration in analogous thiazole syntheses . Post-reaction purification via recrystallization (e.g., DMF/acetic acid mixtures) is critical for isolating high-purity crystals .

Q. Which analytical techniques are most robust for characterizing structural integrity and purity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., methyl groups on thiazole, benzodioxin ring protons).

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₆H₁₆N₂O₅S).

- Infrared Spectroscopy (IR) : Identifies key functional groups (amide C=O stretch ~1650 cm⁻¹, ester C=O ~1720 cm⁻¹).

- HPLC-PDA : Assesses purity (>98%) using reverse-phase C18 columns and gradient elution.

and emphasize the necessity of multi-technique validation to resolve ambiguities in structurally similar thiazole derivatives .

Q. What solubility and stability profiles should be considered for storage and experimental use?

- Methodological Answer : The compound is likely lipophilic due to the ethyl ester and benzodioxin moieties. Solubility screening in DMSO, ethanol, or THF is recommended for biological assays. Stability studies under varying pH (4–9) and temperatures (4°C to 40°C) are critical; notes that analogous thiazoles degrade under prolonged UV exposure, necessitating amber vials for light-sensitive storage .

Advanced Research Questions

Q. How can computational chemistry predict reactivity and stability under experimental conditions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model electronic properties, such as HOMO-LUMO gaps, to predict electrophilic/nucleophilic sites. describes ICReDD’s quantum chemical reaction path searches to simulate hydrolysis or oxidation pathways, identifying vulnerable bonds (e.g., ester or amide linkages) . Molecular dynamics simulations further assess solvation effects and thermal stability.

Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. cytotoxicity)?

- Methodological Answer : Discrepancies often arise from assay variability (e.g., cell lines, incubation times) or impurity artifacts . To mitigate:

- Standardize assay protocols using controls (e.g., known inhibitors for enzyme studies).

- Validate biological activity via orthogonal assays (e.g., fluorescence-based vs. radiometric enzyme assays).

- Employ metabolomic profiling to distinguish parent compound effects from metabolite interference. ’s statistical frameworks for parameter optimization can isolate confounding variables .

Q. How can membrane separation technologies improve purification scalability for this compound?

- Methodological Answer : Nanofiltration or reverse osmosis membranes with tailored pore sizes (1–5 kDa) selectively retain high-MW impurities while allowing solvent passage. classifies membrane technologies under CRDC subclass RDF2050104, emphasizing their utility in isolating polar intermediates via solvent-resistant cellulose acetate membranes . Continuous flow systems coupled with in-line HPLC monitoring enhance reproducibility for large-scale synthesis.

Q. What role does the thiazole ring’s electronic configuration play in modulating bioactivity?

- Methodological Answer : The 4-methyl-thiazole moiety’s electron-donating methyl group enhances π-π stacking with hydrophobic enzyme pockets. Substituent effects can be probed via Hammett plots or SAR studies with analogs (e.g., replacing methyl with halogens). ’s analysis of similar benzoxazine-thiazole hybrids demonstrates that electron-withdrawing groups reduce cellular permeability but increase target binding affinity .

Data Contradiction Analysis Framework

| Variable | Potential Source of Discrepancy | Resolution Strategy |

|---|---|---|

| Biological IC₅₀ | Cell line heterogeneity | Use isogenic cell lines; validate with CRISPR-knockout models |

| Synthetic Yield | Impurity-driven side reactions | Implement DoE-guided purification protocols |

| Solubility | Polymorphic forms | Characterize via XRPD and DSC thermograms |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.